molecular formula C16H13Br2NO2 B12912884 Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- CAS No. 827628-52-4

Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-

Cat. No.: B12912884
CAS No.: 827628-52-4
M. Wt: 411.09 g/mol
InChI Key: WUGZIMYAWOZRQM-UHFFFAOYSA-N
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Description

Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . there are also metal-free synthetic routes that are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of isoxazoles often involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of isoxazoles often require specific reagents and conditions to proceed efficiently. For example, cycloaddition reactions may require catalysts such as copper (I) chloride or ruthenium (II) complexes . Oxidation and reduction reactions may require specific oxidizing or reducing agents, as mentioned above.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazoles can lead to the formation of oxazoles, while reduction can lead to the formation of dihydroisoxazoles .

Mechanism of Action

The mechanism of action of Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. Isoxazoles are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl- is unique due to its specific substitution pattern, which may impart distinct biological activities and chemical properties compared to other isoxazoles. The presence of the dibromophenoxy group may enhance its reactivity and potential as a therapeutic agent.

Properties

CAS No.

827628-52-4

Molecular Formula

C16H13Br2NO2

Molecular Weight

411.09 g/mol

IUPAC Name

5-[(2,4-dibromophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H13Br2NO2/c17-12-6-7-16(14(18)8-12)20-10-13-9-15(19-21-13)11-4-2-1-3-5-11/h1-8,13H,9-10H2

InChI Key

WUGZIMYAWOZRQM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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